molecular formula C15H21NO3 B13974417 Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

Cat. No.: B13974417
M. Wt: 263.33 g/mol
InChI Key: LIYKLQIUYBWRMB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl ester group and a methoxyphenyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with 4-methoxyphenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group or the methoxyphenyl group can be replaced by other functional groups.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can lead to a variety of functionalized azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-methylphenyl)azetidine-1-carboxylate
  • Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-12(10-16)11-5-7-13(18-4)8-6-11/h5-8,12H,9-10H2,1-4H3

InChI Key

LIYKLQIUYBWRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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